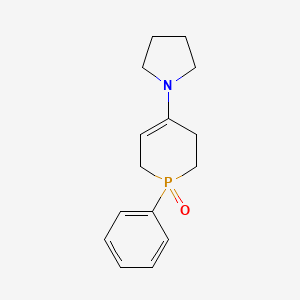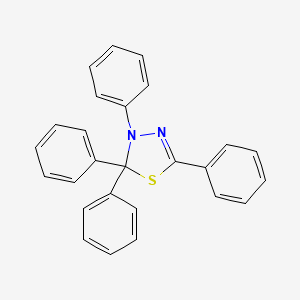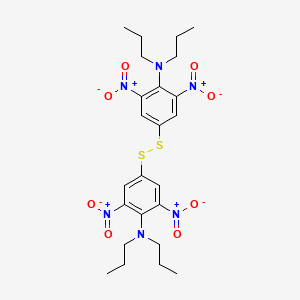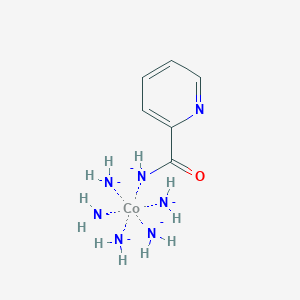
Azanide;cobalt;pyridine-2-carbonylazanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanide;cobalt;pyridine-2-carbonylazanide is a complex compound that features a coordination between cobalt and azanide ligands, with pyridine-2-carbonylazanide as a key structural component
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azanide;cobalt;pyridine-2-carbonylazanide typically involves the coordination of cobalt with azanide and pyridine-2-carbonylazanide ligands. One common method includes the reaction of cobalt salts with azanide sources under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of solvents such as acetonitrile or dimethyl sulfoxide can facilitate the dissolution and interaction of reactants.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions where cobalt salts are reacted with azanide and pyridine-2-carbonylazanide ligands in reactors designed to maintain specific temperature and pressure conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity and yield.
Chemical Reactions Analysis
Types of Reactions: Azanide;cobalt;pyridine-2-carbonylazanide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of cobalt oxides and other oxidation products.
Reduction: Reduction reactions can convert the cobalt center to a lower oxidation state, often using reducing agents such as sodium borohydride or hydrogen gas.
Substitution: Ligand substitution reactions can occur where the azanide or pyridine-2-carbonylazanide ligands are replaced by other ligands, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a catalyst.
Substitution: Various ligands such as phosphines, amines, or other nitrogen-containing compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt oxides, while reduction can produce cobalt complexes in lower oxidation states.
Scientific Research Applications
Azanide;cobalt;pyridine-2-carbonylazanide has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as a bioinorganic model compound to study metalloenzyme functions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific electronic and magnetic properties.
Mechanism of Action
The mechanism of action of azanide;cobalt;pyridine-2-carbonylazanide involves its interaction with molecular targets through coordination chemistry. The cobalt center can participate in redox reactions, facilitating electron transfer processes. The azanide and pyridine-2-carbonylazanide ligands can stabilize the cobalt center and influence its reactivity. These interactions can affect various biochemical pathways, making the compound useful in both catalytic and therapeutic applications.
Comparison with Similar Compounds
Cobalt(II) chloride: A simpler cobalt compound used in various chemical reactions.
Pyridine-2-carboxamide: A related pyridine derivative with different coordination properties.
Azanide complexes: Other azanide-containing compounds with varying metal centers.
Uniqueness: Azanide;cobalt;pyridine-2-carbonylazanide is unique due to its specific combination of ligands and cobalt center, which imparts distinct chemical and physical properties
Properties
CAS No. |
51176-01-3 |
|---|---|
Molecular Formula |
C6H15CoN7O-6 |
Molecular Weight |
260.16 g/mol |
IUPAC Name |
azanide;cobalt;pyridine-2-carbonylazanide |
InChI |
InChI=1S/C6H6N2O.Co.5H2N/c7-6(9)5-3-1-2-4-8-5;;;;;;/h1-4H,(H2,7,9);;5*1H2/q;;5*-1/p-1 |
InChI Key |
PRTVUHWZIGVWNG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)[NH-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





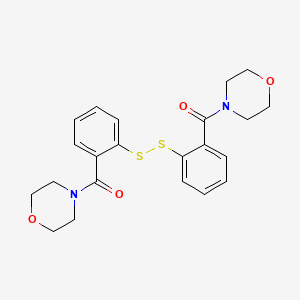
![2-{[2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methoxy}oxane](/img/structure/B14667381.png)
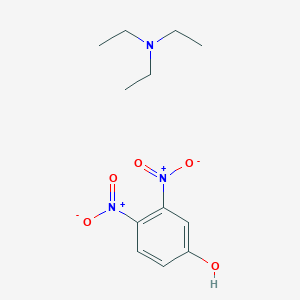
![[1]Benzoselenopheno[3,2-b]thiophene](/img/structure/B14667387.png)
![2-[4-[2-[Di(butan-2-yl)amino]ethylamino]-6-methylpyrimidin-2-yl]-1-(3,4-dichlorophenyl)guanidine](/img/structure/B14667393.png)
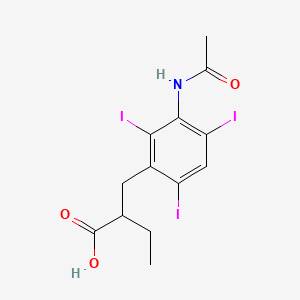
![3,6-Diphenyl-2H-furo[3,2-b]pyrrole-2,5(4H)-dione](/img/structure/B14667400.png)
